Apobuscopan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

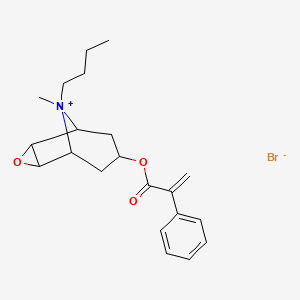

Apobuscopan, also known as Hyoscine butylbromide or Scopolamine butylbromide, is an anticholinergic medication used to treat abdominal pain, esophageal spasms, bladder spasms, biliary colic, and renal colic .

Synthesis Analysis

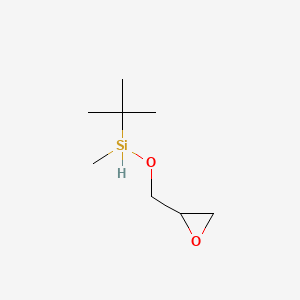

The synthesis of this compound involves the use of scopolamine, n-butyl-1-14C bromide, and n-butyl-2H9 bromide . The process of synthesis involves retrosynthetic analysis, a technique frequently used in organic synthesis .Molecular Structure Analysis

This compound has a molecular formula of C21H28BrNO3 . The structure consists of a β-sandwich subdomain followed by α-helical segments . The InChIKey of this compound is PKUGCYLBJGJIHK-UHFFFAOYSA-M .Physical and Chemical Properties Analysis

This compound has a molecular weight of 422.4 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 7. Its exact mass and monoisotopic mass are 421.12526 g/mol. Its topological polar surface area is 38.8 Ų .Scientific Research Applications

A method for measuring apoB concentration and specific activity in lipoproteins, useful in metabolic studies of VLDL and LDL, was developed using isopropanol precipitation (Egusa, Brady, Grundy, & Howard, 1983).

Antibodies against human Apolipoprotein B are significant for research purposes, recognizing the large secretory protein ApoB, which plays a central role in lipoprotein metabolism (IgM μ-Chain, 2004).

A study on the safety and efficacy of an antisense oligonucleotide inhibitor of apoB showed significant, prolonged, and dose-dependent reduction in apoB and LDL-C (Kastelein et al., 2006).

Apolipoprotein B-100 shows unusually high reactivity to radical reactions induced in human plasma, suggesting its involvement in atherogenesis (Hashimoto, Narita, Yamada, Tanaka, & Kojo, 2000).

Transgenic and gene-targeted mice have been used to study apoB, providing insights into the genetic and environmental factors affecting atherogenesis and understanding apoB structure/function relationships (Kim & Young, 1998).

Mechanism of Action

Apobuscopan binds to muscarinic M3 receptors in the gastrointestinal tract. This prevents acetylcholine from binding to and activating the receptors, which would result in contraction of the smooth muscle. The inhibition of contraction reduces spasms and their related pain during abdominal cramping .

Safety and Hazards

Properties

IUPAC Name |

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO3.BrH/c1-4-5-11-22(3)17-12-16(13-18(22)20-19(17)25-20)24-21(23)14(2)15-9-7-6-8-10-15;/h6-10,16-20H,2,4-5,11-13H2,1,3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUGCYLBJGJIHK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)

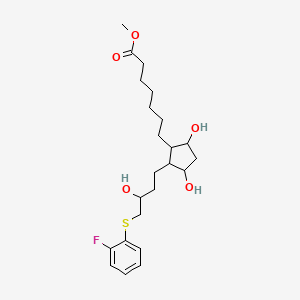

![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)

![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)